(R)-Isochroman-4-ol

Description

Structure

3D Structure

Properties

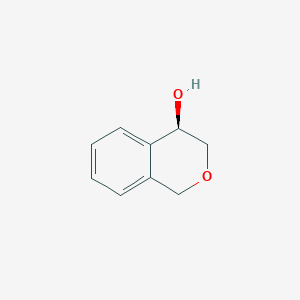

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(4R)-3,4-dihydro-1H-isochromen-4-ol |

InChI |

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 |

InChI Key |

IXFIRBDJVKBOFO-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2CO1)O |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Isochroman-4-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isochroman-4-ol is a chiral heterocyclic compound belonging to the isochroman class, a scaffold found in a variety of natural products and biologically active molecules. The inherent chirality at the 4-position suggests the potential for stereospecific interactions with biological targets, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, purification, and potential biological activities of this compound, compiled to aid researchers in its further investigation and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4R)-3,4-dihydro-1H-isochromen-4-ol | --INVALID-LINK-- |

| CAS Number | 20924-57-6 (for the racemate) | --INVALID-LINK-- |

| Appearance | White to off-white solid | |

| Melting Point | 68 °C | |

| Boiling Point | 310.3±32.0 °C (Predicted) | |

| Density | 1.208±0.06 g/cm³ (Predicted) | |

| pKa | 13.59±0.20 (Predicted) |

Synthesis and Purification

The asymmetric synthesis of this compound is crucial for evaluating its specific biological activities. While various methods exist for the synthesis of isochroman derivatives, enantioselective routes are of primary importance for obtaining the desired stereoisomer.

Experimental Protocol: Enantioselective Synthesis (General Approach)

Reaction Scheme:

References

An In-depth Technical Guide to (R)-Isochroman-4-ol (CAS Number: 1372452-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isochroman-4-ol, with the CAS number 1372452-73-7, is a chiral heterocyclic compound belonging to the isochroman class of molecules. The isochroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, potential therapeutic applications, and the experimental methodologies relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While experimental data for this specific enantiomer is limited in the public domain, computed properties from reliable sources offer valuable insights.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1372452-73-7 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₀O₂ | PubChem |

| Molecular Weight | 150.17 g/mol | PubChem |

| IUPAC Name | (4R)-3,4-dihydro-1H-isochromen-4-ol | PubChem |

| SMILES | O[C@H]1COCc2ccccc12 | Vendor Data |

| LogP (calculated) | 1.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis

Key Synthetic Strategies:

-

Enantioselective Reduction of Isochroman-4-one: A common and effective strategy involves the asymmetric reduction of the corresponding ketone, isochroman-4-one. This can be achieved using various chiral reducing agents or catalysts. A generalized workflow for this approach is depicted in the diagram below.

Figure 1: General workflow for the enantioselective reduction of isochroman-4-one.

-

Chiral Pool Synthesis: Utilizing a starting material that already possesses the desired stereochemistry from the chiral pool is another viable route.

-

Asymmetric Dihydroxylation and Cyclization: This method involves the enantioselective dihydroxylation of a suitable alkene precursor, followed by an intramolecular cyclization to form the isochroman ring with the desired stereochemistry at the C4 position.

-

Kinetic Resolution: A racemic mixture of isochroman-4-ol can be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts at a faster rate, allowing for the separation of the desired (R)-enantiomer.

A logical workflow for developing a synthetic protocol for this compound is outlined below.

Figure 2: Logical workflow for synthesis and characterization.

Potential Biological Activities and Applications in Drug Development

The isochroman core is associated with a wide range of pharmacological activities. While specific biological data for this compound is scarce, research on structurally related isochroman derivatives provides strong indications of its potential therapeutic applications.

Table 2: Potential Biological Activities of Isochroman Derivatives

| Biological Activity | Description | Reference |

| Antihypertensive | Derivatives of isochroman-4-one have been shown to act as α1-adrenergic receptor antagonists, leading to vasodilation and a reduction in blood pressure. | [1][2] |

| Cardioprotective | A hybrid of isochroman-4-one has demonstrated cardioprotective effects in models of cardiac hypertrophy.[3] | |

| Antimicrobial | The isochroman scaffold is found in natural products with antimicrobial properties. | |

| Antioxidant | Polyphenolic isochroman derivatives have shown antioxidant activity. | |

| Central Nervous System (CNS) Activity | Certain isochroman analogs have been investigated for their effects on the central nervous system. |

The chiral nature of this compound suggests that it may exhibit stereospecific interactions with biological targets, such as enzymes and receptors. This makes it a valuable building block for the synthesis of more complex and potent drug candidates. The hydroxyl group at the 4-position also provides a convenient handle for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

A potential workflow for the biological evaluation of this compound is presented below.

Figure 3: Workflow for biological evaluation and drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet published. However, based on the general methodologies for related compounds, the following outlines key experimental considerations.

General Procedure for Enantioselective Reduction of Isochroman-4-one:

-

Reaction Setup: A solution of isochroman-4-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is cooled to a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Chiral Catalyst: A chiral catalyst, such as a pre-formed oxazaborolidine (e.g., (R)-CBS catalyst), is added to the reaction mixture.

-

Addition of Reducing Agent: A stoichiometric amount of a reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane) is added dropwise to the solution.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The mixture is then typically washed with aqueous solutions to remove inorganic byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Spectroscopic Data

While specific spectra for this compound are not widely available, data for the parent achiral isochroman can serve as a useful reference for identifying key structural features.

Expected Spectroscopic Features for this compound:

-

¹H NMR:

-

Aromatic protons in the range of δ 7.0-7.5 ppm.

-

Benzylic protons of the CH₂O group as a multiplet around δ 4.5-5.0 ppm.

-

The proton attached to the hydroxyl-bearing carbon (CH-OH) as a multiplet.

-

The protons of the CH₂ group adjacent to the aromatic ring as a multiplet.

-

A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic carbons in the range of δ 120-140 ppm.

-

The carbon of the CH₂O group around δ 60-70 ppm.

-

The carbon bearing the hydroxyl group (C-OH) around δ 65-75 ppm.

-

The CH₂ carbon adjacent to the aromatic ring around δ 30-40 ppm.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching vibrations of the aliphatic CH₂ groups just below 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

-

A C-O stretching vibration in the region of 1000-1200 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z = 150.

-

Characteristic fragmentation patterns including the loss of water (M-18) and other fragments corresponding to the isochroman ring system.

-

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its synthesis can be achieved through established enantioselective methods, and its structural features suggest a range of possible biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in the design and synthesis of novel therapeutic agents. This technical guide provides a foundational resource for researchers embarking on the study of this promising molecule.

References

In-Depth Technical Guide to (R)-Isochroman-4-ol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Isochroman-4-ol, a chiral heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the enantioselective synthesis of this compound.

Molecular Structure and Identification

This compound, with the IUPAC name (R)-3,4-dihydro-1H-isochromen-4-ol, is the (R)-enantiomer of isochroman-4-ol. The core structure consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring. The hydroxyl group at the 4-position of the dihydropyran ring introduces a stereocenter, leading to the existence of two enantiomers: (R)- and (S)-Isochroman-4-ol.

Synonyms: (R)-3,4-dihydro-1H-2-benzopyran-4-ol

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 1372452-73-7 | N/A |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2] |

| IUPAC Name | (4R)-3,4-dihydro-1H-isochromen-4-ol | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for the pure (R)-enantiomer is not extensively reported in publicly available literature, the properties of the racemic mixture provide a useful baseline.

Table 2: Physicochemical Data for Isochroman-4-ol

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of this compound is critical for studying its specific biological activities. While various methods for the synthesis of isochroman derivatives exist, a common strategy for achieving enantioselectivity is through asymmetric reduction of the corresponding ketone, isochroman-4-one. The following protocol is a representative method based on established chemical principles for such transformations.

Protocol: Asymmetric Reduction of Isochroman-4-one

This protocol describes a two-step process: the synthesis of the precursor isochroman-4-one, followed by its enantioselective reduction to this compound.

Step 1: Synthesis of Isochroman-4-one

A widely used method for the synthesis of isochroman-4-one is the cyclization of 2-carboxyphenethyl alcohol under acidic conditions.

-

Materials: 2-carboxyphenethyl alcohol, polyphosphoric acid (PPA).

-

Procedure:

-

To a flask equipped with a mechanical stirrer, add 2-carboxyphenethyl alcohol.

-

Heat the flask to 80-90 °C and slowly add polyphosphoric acid with vigorous stirring.

-

Continue heating and stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain isochroman-4-one.

-

Step 2: Enantioselective Reduction to this compound

The asymmetric reduction of the prochiral ketone, isochroman-4-one, can be achieved using a chiral reducing agent or a catalyst. A common approach involves the use of a borane reducing agent in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst.

-

Materials: Isochroman-4-one, (R)-CBS catalyst solution, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isochroman-4-one in anhydrous THF.

-

Cool the solution to -20 °C.

-

Slowly add the (R)-CBS catalyst solution (typically 5-10 mol%) to the stirred solution.

-

After stirring for 15-20 minutes, add the borane-dimethyl sulfide complex (BMS) dropwise, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterize the product using NMR spectroscopy and determine the enantiomeric excess using chiral HPLC.

-

Biological Activity and Signaling Pathways

Isochroman derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3] However, the specific signaling pathways and molecular targets of this compound have not been extensively elucidated in the available literature. The biological effects of isochroman-containing compounds are often attributed to their ability to interact with various enzymes and receptors.

Given the lack of specific signaling pathway information for this compound, a logical workflow for its synthesis and subsequent biological evaluation is presented below. This diagram outlines the necessary steps for researchers aiming to investigate its therapeutic potential.

Caption: Synthetic and evaluative workflow for this compound.

Conclusion

This compound represents a valuable chiral building block for the development of new therapeutic agents. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a representative experimental protocol for its enantioselective synthesis. Further research into its specific biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The provided workflow offers a roadmap for scientists and researchers to systematically investigate this promising molecule.

References

- 1. Biomimetic approach to the catalytic enantioselective synthesis of tetracyclic isochroman - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Synthesis of (R)-Isochroman-4-ol: A Technical Guide to Starting Materials and Enantioselective Methods

For Researchers, Scientists, and Drug Development Professionals

(R)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules. Its stereospecific construction is a critical aspect of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on the requisite starting materials and detailed experimental protocols for the key enantioselective transformations. The information is presented to facilitate the practical application of these methods in a research and development setting.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient pathway to enantiopure this compound involves a two-step sequence:

-

Synthesis of the Prochiral Ketone: Preparation of the key intermediate, isochroman-4-one.

-

Asymmetric Reduction: Enantioselective reduction of isochroman-4-one to the target this compound.

This approach allows for the introduction of chirality in the final step, which is often more efficient and scalable than carrying a chiral center through a multi-step synthesis.

Part 1: Synthesis of the Starting Material: Isochroman-4-one

The primary starting material for the asymmetric synthesis of this compound is the prochiral ketone, isochroman-4-one. A common and effective method for its preparation is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative.

Starting Material: 2-Carboxymethylphenoxyacetic acid

The synthesis of isochroman-4-one typically begins with 2-carboxymethylphenoxyacetic acid. This starting material can be prepared from commercially available reagents.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The cyclization of 2-carboxymethylphenoxyacetic acid to isochroman-4-one is achieved via an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a strong acid or a Lewis acid.

Reaction Scheme:

Figure 1. Synthesis of Isochroman-4-one.

Detailed Methodology:

A mixture of 2-carboxymethylphenoxyacetic acid and a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled and quenched by pouring it onto ice. The product, isochroman-4-one, is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Carboxymethylphenoxyacetic acid |

| Reagent | Polyphosphoric Acid (PPA) or Eaton's Reagent |

| Solvent | (Neat or a high-boiling inert solvent) |

| Temperature | 80-120 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | 70-90% |

Table 1. Typical Reaction Parameters for the Synthesis of Isochroman-4-one.

Part 2: Enantioselective Synthesis of this compound

With the prochiral ketone, isochroman-4-one, in hand, the crucial asymmetric reduction can be performed to yield the desired (R)-enantiomer of isochroman-4-ol. Both biocatalytic and chemocatalytic methods have proven effective for this transformation.

Method 1: Biocatalytic Asymmetric Reduction

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly selective and environmentally benign approach to chiral alcohols. Whole-cell biotransformations using specific yeast strains are also widely employed.

-

Substrate: Isochroman-4-one

-

Biocatalyst: A ketoreductase (KRED) that exhibits (R)-selectivity, or a whole-cell system such as Candida parapsilosis.[1][2][3][4][5]

-

Cofactor Regeneration System: For isolated enzymes, a cofactor regeneration system is required, typically involving a secondary alcohol (e.g., isopropanol) and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase.[6] Whole-cell systems often have endogenous cofactor regeneration capabilities.

Figure 2. Biocatalytic Reduction Workflow.

Isochroman-4-one is suspended in a buffered aqueous solution. The biocatalyst (either a purified ketoreductase or a suspension of whole cells) and the cofactor regeneration system are added. The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) and pH with gentle agitation. The conversion and enantiomeric excess of the product are monitored over time. Once the reaction is complete, the mixture is worked up by extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by flash column chromatography.

| Parameter | Value |

| Substrate | Isochroman-4-one |

| Biocatalyst | (R)-selective Ketoreductase or Candida parapsilosis cells |

| Solvent | Aqueous buffer (e.g., phosphate buffer) |

| pH | 6.0 - 8.0 |

| Temperature | 25 - 37 °C |

| Cofactor | NAD(P)H |

| Typical Yield | >90% |

| Typical Enantiomeric Excess (ee) | >99% for (R)-enantiomer |

Table 2. Typical Parameters for Biocatalytic Reduction of Isochroman-4-one.

Method 2: Chemocatalytic Asymmetric Hydrogenation

Asymmetric transfer hydrogenation or asymmetric hydrogenation using chiral transition metal catalysts provides a powerful alternative for the synthesis of this compound.

-

Substrate: Isochroman-4-one

-

Hydrogen Source: H₂ gas or a hydrogen donor like isopropanol or formic acid.

-

Chiral Catalyst: A chiral ruthenium or rhodium complex, for example, a complex of RuCl₂(diphosphine)(diamine).

Figure 3. Stereochemical Control in Asymmetric Hydrogenation.

In a pressure reactor, a solution of isochroman-4-one in a suitable solvent (e.g., methanol or isopropanol) is combined with the chiral catalyst and a base (e.g., potassium tert-butoxide). The reactor is then pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the starting material is consumed. After depressurization, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography.

| Parameter | Value |

| Substrate | Isochroman-4-one |

| Catalyst | Chiral Ru or Rh complex |

| Hydrogen Source | H₂ gas (10-50 atm) |

| Solvent | Methanol, Isopropanol |

| Base | K-tert-butoxide or similar |

| Temperature | 25 - 60 °C |

| Typical Yield | >95% |

| Typical Enantiomeric Excess (ee) | >98% for (R)-enantiomer |

Table 3. Typical Parameters for Asymmetric Hydrogenation of Isochroman-4-one.

Conclusion

The synthesis of this compound is most effectively achieved through the asymmetric reduction of isochroman-4-one. Both biocatalytic and chemocatalytic methods offer excellent enantioselectivity and high yields. The choice between these methods will depend on factors such as the availability of specific enzymes or catalysts, scalability requirements, and process development considerations. The detailed protocols and tabulated data provided in this guide serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Using a water-immiscible ionic liquid to improve asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]

- 3. Using a water-immiscible ionic liquid to improve asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one catalyzed by immobilized Candida parapsilosis CCTCC M203011 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of (R)-Isochroman-4-ol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of (R)-Isochroman-4-ol. However, a thorough review of publicly available scientific literature reveals a significant lack of specific data on the biological activities, mechanism of action, and associated signaling pathways for this particular enantiomer. The majority of research has focused on the broader class of isochroman derivatives and the related compound, isochroman-4-one. This document summarizes the existing knowledge on isochromans as a chemical class to provide a contextual framework for potential future investigations into this compound.

Introduction to Isochromans

Isochromans are a class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide range of biological activities.[1][2] The isochroman scaffold is recognized in drug discovery for its potential in developing therapeutic agents for various conditions.[1][2]

Biological Activities of Isochroman Derivatives

Research into isochroman derivatives has revealed a diverse array of pharmacological effects. These compounds have been reported to possess:

-

Antihypertensive Activity: Certain isochroman-4-one hybrids have been synthesized and evaluated as α1-adrenergic receptor antagonists, demonstrating potent in vitro vasodilation and significant reduction in blood pressure in animal models.[3][4]

-

Cardioprotective Effects: A hydrogen-sulfide-releasing hybrid of isochroman-4-one has been identified as a potential candidate for the treatment of cardiac hypertrophy.[5]

-

Anti-inflammatory Activity: The isochroman class of compounds has been associated with anti-inflammatory properties.[1][2]

-

Antimicrobial and Antifungal Activities: Various isochroman derivatives have shown potential as antibacterial and antifungal agents.[1]

-

Antioxidant Properties: Antioxidant activity is another reported biological effect of some isochroman derivatives.[1][2]

-

Antitumor Activity: Certain derivatives have been investigated for their cytotoxicity toward human cancer cell lines.[1][2]

This compound: Current Knowledge Gaps

-

Quantitative Bioactivity Data: No specific IC50, EC50, or other quantitative metrics for the biological activity of this compound were found.

-

Mechanism of Action: The specific molecular targets and mechanisms by which this compound might exert any biological effect are unknown.

-

Signaling Pathways: There is no information on the signaling pathways that may be modulated by this compound.

-

Experimental Protocols: Detailed experimental protocols for the biological evaluation of this compound are not published.

While the synthesis of isochroman-4-ols has been described, the subsequent detailed biological evaluation of the specific (R)-enantiomer appears to be an area for future research.[6]

Synthesis of Isochroman-4-ols

The synthesis of isochroman-4-ols has been achieved through methods such as the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives.[6] Another approach involves the oxa-Pictet-Spengler reaction, which is a versatile method for preparing isochromans from arylethanols and aldehydes or ketones.[7][8]

Future Directions

The diverse biological activities reported for the isochroman class of compounds suggest that this compound may also possess interesting pharmacological properties. Future research should focus on:

-

Biological Screening: A broad biological screening of this compound against various targets and cell lines to identify potential activities.

-

Target Identification and Mechanism of Action Studies: If any significant activity is identified, further studies will be needed to elucidate the mechanism of action and identify molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound could provide valuable insights into the structural requirements for activity.

Conclusion

While the isochroman scaffold is a promising area for drug discovery, there is a clear and significant gap in the scientific literature regarding the specific biological activity of this compound. The information available on related isochroman derivatives provides a foundation for potential future investigations into this specific compound. At present, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound due to the absence of such information in published research. Further experimental work is required to uncover the potential therapeutic value of this particular molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data and Analysis of (R)-Isochroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Isochroman-4-ol. Due to the limited availability of published experimental spectra specifically for the (R)-enantiomer, this document presents data for the parent compound, isochroman, as a reference point. The guide outlines the expected spectral characteristics of this compound based on this related structure and fundamental principles of spectroscopy. It also includes detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar molecules.

Introduction to this compound

This compound is a chiral organic compound belonging to the isochroman class of heterocyclic compounds. The isochroman skeleton is found in a variety of natural products and pharmacologically active molecules. The presence of a hydroxyl group and a chiral center at the C-4 position makes this compound a valuable building block in asymmetric synthesis and drug discovery. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data for this compound:

The ¹H NMR spectrum of this compound is expected to be similar to that of isochroman, with the key difference being the signals associated with the C-4 proton and the hydroxyl proton.

-

Aromatic Protons: Multiplets in the aromatic region (typically δ 7.0-7.5 ppm).

-

Benzylic Protons (C-1): A singlet or AB quartet for the two protons at the C-1 position.

-

Methylene Protons (C-3): A multiplet for the two protons at the C-3 position.

-

Methine Proton (C-4): A multiplet for the proton at the C-4 position, coupled to the protons at C-3. Its chemical shift will be significantly downfield compared to the corresponding position in isochroman due to the deshielding effect of the adjacent hydroxyl group.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

Reference ¹H NMR Data for Isochroman:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.09 | m | 1H | Aromatic CH |

| 7.07 | m | 1H | Aromatic CH |

| 7.03 | m | 1H | Aromatic CH |

| 6.871 | m | 1H | Aromatic CH |

| 4.678 | s | 2H | O-CH₂ (C-1) |

| 3.869 | t | 2H | Ar-CH₂-CH₂ -O |

| 2.749 | t | 2H | Ar-CH₂ -CH₂-O |

Expected ¹³C NMR Spectral Data for this compound:

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The most significant difference compared to isochroman will be the chemical shift of the C-4 carbon.

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm).

-

Benzylic Carbon (C-1): A signal for the benzylic carbon.

-

Methylene Carbon (C-3): A signal for the methylene carbon adjacent to the chiral center.

-

Methine Carbon (C-4): The signal for this carbon will be shifted significantly downfield (typically δ 60-80 ppm) due to the direct attachment of the electronegative oxygen atom of the hydroxyl group.

Reference ¹³C NMR Data for Isochroman:

| Chemical Shift (ppm) | Assignment |

| 134.5 | Quaternary Aromatic C |

| 132.0 | Quaternary Aromatic C |

| 128.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 125.8 | Aromatic CH |

| 121.2 | Aromatic CH |

| 67.8 | O-CH₂ (C-1) |

| 64.9 | O-CH₂ (C-3) |

| 28.3 | Ar-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound that is absent in isochroman will be the O-H stretching vibration.

Expected IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (ether and alcohol) |

Reference IR Data for Isochroman:

A reference IR spectrum for isochroman is available and shows characteristic peaks for aromatic and aliphatic C-H stretching, C=C aromatic stretching, and C-O ether stretching, but lacks the broad O-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data for this compound:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O₂), which is 150.17 g/mol .

-

Fragmentation: Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, leading to a significant peak at m/z 132. Other fragments may arise from the cleavage of the heterocyclic ring.

Reference Mass Spectrometry Data for Isochroman:

The mass spectrum of isochroman shows a molecular ion peak at m/z 134, corresponding to its molecular weight (C₉H₁₀O).

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

For a solid sample, lower the press arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the sample on the crystal as described above.

-

Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule by comparing the peak positions to correlation charts.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

-

-

Instrument Setup and Data Acquisition (using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻ in ESI) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. If tandem mass spectrometry (MS/MS) is performed, specific precursor ions can be isolated and fragmented to elucidate structural details.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound. The provided reference data and protocols offer a robust framework for researchers to conduct and interpret their own analyses.

An In-depth Technical Guide on the Solubility of (R)-Isochroman-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Isochroman-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Given the importance of solubility in areas such as purification, formulation, and bioavailability, this document outlines key experimental protocols for solubility determination and presents a framework for understanding the solubility of this compound in various organic solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Hypothetical Solubility ( g/100 mL) at 25°C |

| Hexane | C₆H₁₄ | 1.88 | < 0.1 |

| Toluene | C₇H₈ | 2.38 | 1.5 |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | 5.0 |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | 12.5 |

| Acetone | (CH₃)₂CO | 20.7 | 25.0 |

| 2-Propanol | C₃H₈O | 19.9 | 30.0 |

| Ethanol | C₂H₅OH | 24.5 | 45.0 |

| Methanol | CH₃OH | 32.7 | 50.0 |

| Water | H₂O | 80.1 | 0.5 |

Note: The above data is hypothetical and intended for illustrative purposes only. Actual experimental values should be determined for any practical application.

Experimental Protocols for Solubility Determination

A clear understanding of the solubility of pharmaceutical compounds in organic solvents is essential for their synthesis and purification.[3] The following are detailed methodologies for determining the solubility of a compound like this compound.

2.1. Qualitative and Semi-Quantitative Solubility Tests

These initial tests provide a general understanding of the compound's solubility characteristics and can help in classifying it based on its functional groups.[4][5]

Objective: To determine the solubility class of the compound.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Water (distilled or deionized)

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Hydrochloric acid (HCl) solution

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Water Solubility:

-

Place approximately 25 mg of this compound in a small test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely. If it does, the compound is water-soluble.

-

-

Ether Solubility:

-

If the compound is water-soluble, test its solubility in diethyl ether using the same procedure as in step 1.

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, proceed with the following tests in separate test tubes.[5]

-

5% NaOH: Add 0.75 mL of 5% NaOH solution to 25 mg of the compound. Shake vigorously. Solubility in NaOH suggests an acidic functional group.

-

5% NaHCO₃: If soluble in NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution. Solubility in NaHCO₃ indicates a strong organic acid.

-

5% HCl: Add 0.75 mL of 5% HCl solution to 25 mg of the compound. Shake vigorously. Solubility in HCl suggests a basic functional group (e.g., an amine).

-

-

Sulfuric Acid Solubility:

-

If the compound is insoluble in all the above, its solubility in cold, concentrated H₂SO₄ can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alcohols, aldehydes, ketones, and esters.

-

2.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data.

Objective: To determine the exact solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Screw-capped vials

-

Constant temperature bath with a rotator or shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters or a fritted funnel)

-

Oven

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the chosen organic solvent. The presence of excess solid is crucial to ensure saturation.[6]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined experimentally.[6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette.

-

Filter the supernatant to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh a clean, dry container (e.g., a watch glass or a small beaker).

-

Transfer the filtered solution to the weighed container.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again.

-

-

Calculation:

-

The mass of the dissolved solid is the difference between the final and initial weights of the container.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the quantitative solubility of an organic compound.

Caption: Experimental workflow for quantitative solubility determination.

References

Methodological & Application

Asymmetric Synthesis of (R)-Isochroman-4-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Isochroman-4-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, primarily focusing on the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, isochroman-4-one. This method offers excellent enantioselectivity and good chemical yields, making it a preferred route for obtaining the desired (R)-enantiomer.

Introduction

The isochroman framework is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The stereochemistry at the C4 position of the isochroman ring is often crucial for the molecule's biological function, making the development of efficient asymmetric syntheses for chiral isochromanols a significant area of research. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics.[1]

The most common and effective strategy for the asymmetric synthesis of this compound is the catalytic reduction of isochroman-4-one. Among the various asymmetric reduction methods, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a robust and predictable method for producing chiral alcohols with high enantiomeric excess.[3][4][5][6] This method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, to stereoselectively deliver a hydride from a borane reagent to one face of the ketone.[3][4]

This document outlines the synthesis of the precursor isochroman-4-one and provides a detailed protocol for its asymmetric reduction to this compound using the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst. Additionally, methods for product purification and determination of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) are described.

Synthesis of Isochroman-4-one (Precursor)

The synthesis of the starting material, isochroman-4-one, is a critical first step. An efficient method involves a Parham-type cyclization with a Weinreb amide.

Reaction Scheme

Caption: Synthesis of Isochroman-4-one.

Experimental Protocol

A detailed experimental procedure for the synthesis of isochroman-4-one can be found in the literature. The general steps involve the conversion of 2-carboxymethylbenzoic acid to the corresponding Weinreb amide, followed by reduction and protection of the resulting alcohol, and finally, a lithium-halogen exchange and intramolecular cyclization to yield isochroman-4-one.

Asymmetric Synthesis of this compound via CBS Reduction

The core of this application note is the enantioselective reduction of isochroman-4-one to this compound using the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst and borane-dimethyl sulfide complex as the reducing agent.[3][4][7]

Reaction Scheme and Mechanism

Caption: CBS Reduction of Isochroman-4-one.

The mechanism of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the carbonyl oxygen of the ketone from the sterically less hindered face, followed by an intramolecular hydride transfer via a six-membered ring transition state to furnish the desired chiral alcohol upon workup.[3][5]

Experimental Protocol

Materials:

-

Isochroman-4-one

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add isochroman-4-one (1.0 eq).

-

Dissolve the ketone in anhydrous THF.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

To the stirred solution, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

After stirring for 15 minutes at -20 °C, add the borane-dimethyl sulfide complex (1.2 eq) dropwise, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of isochroman-4-one to this compound using the CBS method.

| Entry | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | BH3·SMe2 | THF | -20 to rt | 2 | 92 | >98 |

Data is representative and may vary based on specific experimental conditions.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9][10]

HPLC Analysis Workflow

Caption: Chiral HPLC Analysis Workflow.

HPLC Method

-

Column: Chiralcel OD-H (or equivalent chiral stationary phase)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

The retention times for the (R) and (S) enantiomers will be distinct, allowing for the calculation of the enantiomeric excess based on the integrated peak areas.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Borane-dimethyl sulfide complex is a corrosive, flammable, and moisture-sensitive reagent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.

-

Always quench borane-containing reactions carefully with a protic solvent like methanol before aqueous workup.

Conclusion

The Corey-Bakshi-Shibata reduction of isochroman-4-one provides a reliable and highly enantioselective method for the synthesis of this compound. The protocol detailed in this document offers a practical guide for researchers in academia and industry to access this important chiral building block in high yield and optical purity. The straightforward procedure and the commercial availability of the catalyst make this a valuable tool in the field of asymmetric synthesis and drug development.

References

- 1. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 8. uma.es [uma.es]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of (R)-Isochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of (R)-Isochroman-4-ol, a valuable chiral building block in the development of various pharmaceutical compounds. The synthesis involves a two-step process: the preparation of the precursor isochroman-4-one, followed by an enantioselective reduction to the desired (R)-alcohol. Two highly effective methods for the asymmetric reduction, the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation, are presented.

Data Presentation: Asymmetric Reduction of Isochroman-4-one Analogs

The following table summarizes typical quantitative data for the asymmetric reduction of isochroman-4-one and structurally related 4-chromanone derivatives using well-established catalytic systems. These values provide an expected range for the yield and enantiomeric excess (ee) for the synthesis of this compound.

| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

| (R)-CBS Catalyst | 4-Chromanone | 92 | 95 | (R) |

| Ru(II)-(S)-BINAP | 4-Chromanone | >99 | 98 | (R) |

| (R)-CBS Catalyst | 6-methoxy-4-chromanone | 88 | 96 | (R) |

| Ru(II)-(S)-BINAP | 6-fluoro-4-chromanone | 95 | >99 | (R) |

Note: Data presented is based on reported reductions of analogous 4-chromanone structures and serves as a representative expectation for the reduction of isochroman-4-one.

Experimental Protocols

Part 1: Synthesis of Isochroman-4-one (Precursor)

This protocol outlines the synthesis of the starting material, isochroman-4-one, from 2-(2-hydroxyethyl)benzoic acid.

Materials:

-

2-(2-hydroxyethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Acid Chloride Formation: To a solution of 2-(2-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

-

Intramolecular Cyclization: Cool the reaction mixture back to 0 °C and slowly add triethylamine (2.5 eq). Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isochroman-4-one.

Part 2: Asymmetric Synthesis of this compound

Two alternative protocols for the enantioselective reduction of isochroman-4-one are provided below.

This method employs a chiral oxazaborolidine catalyst for the enantioselective reduction of the ketone.

Materials:

-

Isochroman-4-one

-

(R)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) catalyst

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-Me-CBS catalyst (0.1 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to -20 °C and slowly add the borane-dimethyl sulfide complex (1.0 M solution in THF, 1.2 eq) dropwise, maintaining the temperature below -15 °C.

-

Substrate Addition: After stirring for 15 minutes at -20 °C, add a solution of isochroman-4-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, slowly add methanol dropwise at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.

-

Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

This protocol utilizes a ruthenium-based chiral catalyst for the asymmetric hydrogenation of the ketone.

Materials:

-

Isochroman-4-one

-

RuCl₂--INVALID-LINK--n or a similar Ru(II)-(S)-BINAP catalyst

-

Isopropanol

-

Potassium hydroxide (KOH) or another suitable base

-

Hydrogen gas (H₂)

-

Inert solvent (e.g., Methanol or Ethanol)

Procedure:

-

Catalyst Activation (if necessary): In a suitable pressure vessel under an inert atmosphere, dissolve the Ru(II)-(S)-BINAP catalyst (0.01 eq) and a base such as KOH (0.02 eq) in isopropanol. Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: Add a solution of isochroman-4-one (1.0 eq) in the reaction solvent (e.g., methanol) to the activated catalyst mixture.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-50 °C) until the reaction is complete (monitored by HPLC or GC).

-

Work-up: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to obtain this compound.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Asymmetric Reduction Methods

Caption: Alternative catalytic routes for the asymmetric reduction.

Application Notes: Scale-Up Synthesis of (R)-Isochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

(R)-Isochroman-4-ol is a valuable chiral building block and a key structural motif found in various bioactive natural products and pharmaceutical compounds[1]. Its synthesis in an enantiomerically pure form is of significant interest for drug discovery and development. The scale-up of its synthesis presents several challenges, including cost-effectiveness, operational safety, and achieving high enantioselectivity and yield on a large scale.

This document outlines scalable synthetic strategies for producing this compound, focusing on asymmetric chemical catalysis and biocatalysis as the most promising routes for industrial application.

Overview of Synthetic Strategies

The most direct and scalable approach to this compound involves the asymmetric reduction of the prochiral ketone, isochroman-4-one. Other notable methods include enantioselective cyclization reactions.

-

Asymmetric Catalytic Reduction: This is a widely adopted method for producing chiral alcohols. It involves the use of a metal catalyst coordinated to a chiral ligand to stereoselectively deliver a hydride to the ketone.

-

Advantages: High enantioselectivity (ee), good to excellent yields, and the potential for low catalyst loading make it economically viable for scale-up[2].

-

Challenges: The cost of precious metal catalysts (e.g., Ruthenium, Rhodium) and chiral ligands can be high. Catalyst recovery and removal from the final product are critical considerations for pharmaceutical applications.

-

-

Biocatalytic Reduction (Enzymatic Reduction): This strategy employs enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to reduce isochroman-4-one with high stereoselectivity[3]. These reactions are often performed using whole-cell systems or isolated enzymes.

-

Advantages: Extremely high enantioselectivity (>99% ee is common), mild reaction conditions (room temperature, aqueous media), and environmental sustainability (green chemistry)[4][5]. The catalysts are biodegradable.

-

Challenges: Enzyme stability, substrate loading, and downstream processing (product extraction from aqueous media) can be challenging. However, advances in enzyme engineering and immobilization are overcoming these limitations[6].

-

-

Enantioselective Cyclization Strategies: Methods like the oxa-Pictet-Spengler reaction or intramolecular cyclizations can also be employed to construct the chiral isochroman ring system directly[1][7].

-

Advantages: Can build molecular complexity rapidly from simpler starting materials.

-

Challenges: These methods often require more complex starting materials and may be less straightforward to optimize for large-scale production compared to the reduction of a common intermediate like isochroman-4-one.

-

For industrial-scale synthesis, the choice between asymmetric catalytic reduction and biocatalysis often depends on factors such as catalyst cost, availability, process robustness, and downstream purification requirements.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different synthetic approaches to chiral isochroman derivatives, providing a basis for comparison.

| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Key Conditions | Reference |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Dihydroisoquinolines | 87 - 90 | 94 - 98 | Lewis acid additive (AgSbF₆), formic acid/triethylamine as hydrogen source. | [2] |

| Biocatalytic Reduction | Ketoreductase (KRED) | Substituted Ketone | 99.3 | >99.9 | Aqueous isopropanol and toluene, 45 °C, 100 g/L substrate loading. | [3] |

| Biocatalytic Reduction | Mortierella ramanniana (whole cell) | 4-chromanone derivative | 100 | 98.9 | Single-stage fermentation/biotransformation in a 20-L fermentor. | [3] |

| Asymmetric C-H Insertion | Rh₂(R-PTAD)₄ | Donor/donor carbene | Good | >95 | Rhodium-catalyzed intramolecular C-H insertion. | [8] |

| Organocatalytic Mannich Reaction | Tetrazole-substituted proline derivative | 2-formylbenzoate | up to 85 | up to 99 | One-pot intramolecular reaction in DMSO. | [9] |

Experimental Protocols & Workflows

Overall Synthesis Workflow

The general workflow for the scale-up synthesis of this compound, particularly via the reduction of isochroman-4-one, is depicted below.

Caption: General workflow for the scale-up synthesis of this compound.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from established procedures for the asymmetric reduction of ketones using a Ruthenium-based catalyst.

Materials:

-

Isochroman-4-one

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)

-

[RuCl₂(p-cymene)]₂

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Sodium bicarbonate (sat. aq. solution)

-

Brine (sat. aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation (in situ): In an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (1R,2R)-TsDPEN (0.01 mol eq.) to a reaction vessel containing anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

-

Reaction Mixture: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Substrate Addition: Dissolve Isochroman-4-one (1.0 mol eq.) in the reaction solvent and add it to the vessel containing the catalyst.

-

Reaction Initiation: Add the formic acid/triethylamine mixture (5-10 mol eq.) to the reaction vessel. Heat the reaction to the desired temperature (e.g., 28-40 °C) and monitor by TLC or HPLC for completion.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization to yield enantiomerically pure this compound.

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol outlines a typical procedure for an enzymatic reduction, which can be scaled for larger quantities.

Materials:

-

Isochroman-4-one

-

Ketoreductase (KRED) preparation (e.g., lyophilized powder or immobilized enzyme)

-

Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or a cofactor regeneration system

-

Glucose dehydrogenase (GDH) and D-glucose (for cofactor regeneration)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add the components of the cofactor regeneration system: D-glucose (e.g., 1.1 eq.), NADP⁺ (catalytic amount), and glucose dehydrogenase.

-

Enzyme Addition: Add the ketoreductase to the buffer solution and stir gently to dissolve/suspend.

-

Substrate Addition: Dissolve Isochroman-4-one in a minimal amount of a water-miscible co-solvent (like isopropanol) and add it to the reaction vessel. High substrate loading (e.g., 50-100 g/L) is often achievable[3].

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH. Monitor the reaction progress by HPLC. The reaction is typically complete within 24-48 hours.

-

Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover all the product.

-

Purification: Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization.

Key Catalytic Cycle Diagram

The diagram below illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.

Caption: Catalytic cycle for asymmetric transfer hydrogenation of isochroman-4-one.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 6. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction [organic-chemistry.org]

Application Notes and Protocols for Derivatizing (R)-Isochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of (R)-Isochroman-4-ol, a key intermediate in the synthesis of various biologically active molecules. The following sections describe common derivatization strategies including esterification, etherification, and glycosylation, complete with reaction conditions, experimental procedures, and quantitative data to guide researchers in their synthetic endeavors.

Esterification of this compound

Esterification of the hydroxyl group at the 4-position of this compound can be achieved through various methods, including the Steglich and Mitsunobu reactions. These methods offer mild conditions and are suitable for substrates with sensitive functional groups.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This reaction is known for its efficiency under neutral and mild conditions.[1]

General Reaction Scheme:

dot graph Steglich_Esterification { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

Substrate [label="this compound", fillcolor="#F1F3F4"]; Acid [label="Carboxylic Acid (R'-COOH)", fillcolor="#F1F3F4"]; Reagents [label="DCC or DIC, DMAP\nSolvent (e.g., DCM)", fillcolor="#F1F3F4"]; Product [label="(R)-Isochroman-4-yl Ester", fillcolor="#F1F3F4"];

Substrate -> Product [label=""]; Acid -> Product [label=""]; Reagents -> Product [label="Reaction Conditions", color="#34A853"]; } caption: Steglich Esterification Workflow.

Experimental Protocol: Synthesis of (S)-Isochroman-4-yl acetate

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) are added acetic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-Isochroman-4-yl acetate.

Note: The stereochemistry at the 4-position is inverted during this reaction due to the SN2-like mechanism of the attack of the alcohol on the activated carboxylic acid.

| Reactant/Reagent | Molar Equiv. | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | 1.0 | DCM | Room Temp. | 18 | ~95 |

| Acetic Acid | 1.2 | ||||

| DCC | 1.2 | ||||

| DMAP | 0.1 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[3][4][5] This reaction utilizes a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5]

General Reaction Scheme:

dot graph Mitsunobu_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];